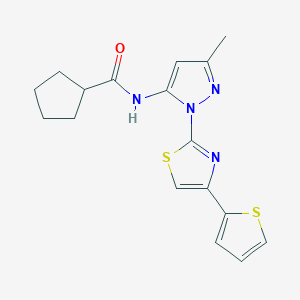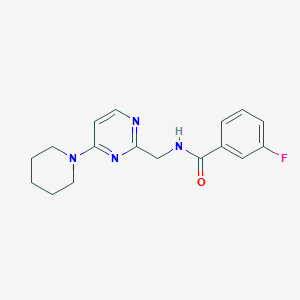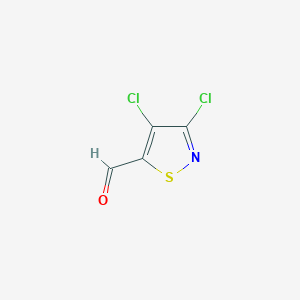![molecular formula C20H19ClFN3O B2518324 8-(2-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189653-03-9](/img/structure/B2518324.png)
8-(2-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "8-(2-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one" is a member of the triazaspirodecanone family, which has been studied for its potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for various biological activities. For instance, compounds with the triazaspirodecanone core have been explored for their antipsychotic profiles, as seen in the examination of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones, which demonstrated promising results in behavioral pharmacological test models .
Synthesis Analysis
The synthesis of triazaspirodecanone derivatives typically involves multi-step reactions, starting from relevant phenylacetonitriles or other suitable precursors. For example, the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which share a similar triazole component, was achieved in four stages, beginning with the condensation of (2,2,2-triethoxyethyl)benzenes with 2-chloro-3-hydrazinopyrazine . Although the exact synthesis route for the compound is not detailed, it is likely to involve a similar complexity and require careful optimization of reaction conditions to achieve the desired triazaspirodecanone scaffold.
Molecular Structure Analysis
The molecular structure of triazaspirodecanone derivatives is characterized by the presence of a triazole ring fused with a spirodecanone moiety. This unique structure is thought to contribute to the biological activity of these compounds. The presence of substituents, such as chlorobenzyl and fluorophenyl groups, can significantly influence the molecular interactions and binding affinities of these molecules to biological targets, which is critical for their pharmacological effects .
Chemical Reactions Analysis
The chemical reactivity of triazaspirodecanone derivatives is influenced by the functional groups attached to the core structure. The presence of halogens, such as chlorine and fluorine, can affect the electron density and thus the reactivity of the molecule. These substituents can also play a role in the interaction of the compound with enzymes and receptors, potentially leading to various biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticonvulsant effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazaspirodecanone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of halogen substituents and the spirodecanone ring system can influence these properties, which in turn affect the compound's pharmacokinetics and pharmacodynamics. The characterization of these compounds typically involves spectroscopic methods such as IR, 1H NMR, and mass spectrometry, as well as elemental analysis to confirm their identity and purity .
Aplicaciones Científicas De Investigación
Antipsychotic Agent Exploration
A study examined the antipsychotic profiles of related compounds, showing potential in biochemical and behavioral pharmacological test models with reduced propensity for neurological side effects. This research suggests the utility of such compounds in developing antipsychotic medications with lower side effect profiles (Wise et al., 1985).
ORL1 Receptor Agonists
Another investigation discovered high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, leading to the synthesis of optimized ligands that exhibit high affinity and moderate to good selectivity versus opioid receptors. These findings highlight the compound's role in developing new therapeutic agents targeting the ORL1 receptor for pain management (Röver et al., 2000).
Anticonvulsant Activity
Research on derivatives containing fluoro or trifluoromethyl substituents at the aryl ring showed increased anticonvulsant activity in the maximal electroshock (MES) test. This work indicates the compound's relevance in creating more effective treatments for seizure disorders (Obniska et al., 2006).
Tachykinin NK2 Receptor Antagonists
Studies on spiropiperidines, including related compounds, have identified potent and selective non-peptide antagonists of the tachykinin NK2 receptor. These compounds could be beneficial in treating respiratory diseases, showcasing the potential of structurally similar compounds in respiratory therapeutics (Smith et al., 1995).
Propiedades
IUPAC Name |
8-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O/c21-17-7-2-1-4-15(17)13-25-10-8-20(9-11-25)23-18(19(26)24-20)14-5-3-6-16(22)12-14/h1-7,12H,8-11,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUSRTWAHPQSIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)F)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

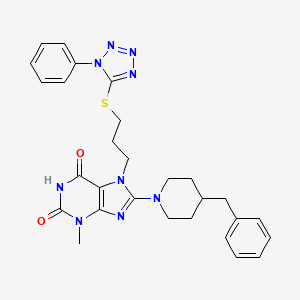
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1H-indol-3-yl)prop-2-enamide](/img/structure/B2518244.png)
![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B2518246.png)
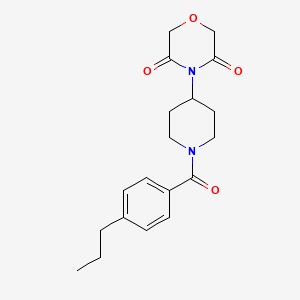
![N~1~-(3-fluoro-4-methylphenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2518248.png)
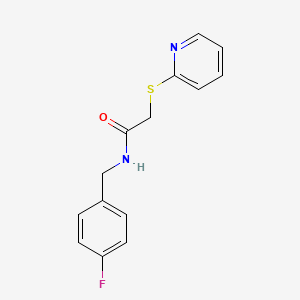
![2-[[(3aS,6aS)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl]sulfanyl]acetic acid](/img/structure/B2518251.png)
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2518252.png)
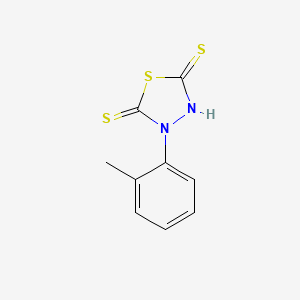
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2518255.png)
![2-Amino-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2518257.png)
